molecular formula C14H13N3O2S B5703590 N-1,3-benzodioxol-5-yl-N'-(2-pyridinylmethyl)thiourea

N-1,3-benzodioxol-5-yl-N'-(2-pyridinylmethyl)thiourea

Cat. No. B5703590
M. Wt: 287.34 g/mol
InChI Key: XRBCUYUUANDJRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-N'-(2-pyridinylmethyl)thiourea, commonly known as BPTU, is a chemical compound that has gained significant attention in scientific research due to its potential applications as a therapeutic agent. BPTU belongs to the class of thiourea derivatives and possesses unique chemical and biological properties that make it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of BPTU involves the inhibition of thioredoxin reductase (TrxR), an enzyme that plays a crucial role in maintaining the redox balance in cells. BPTU binds to the active site of TrxR, leading to the depletion of intracellular thiols and the accumulation of reactive oxygen species (ROS). The accumulation of ROS triggers the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
BPTU has been shown to exhibit a range of biochemical and physiological effects. In addition to its anticancer activity, BPTU has been found to possess antioxidant and anti-inflammatory properties. BPTU has been shown to reduce oxidative stress and inflammation in various disease models, including Alzheimer's disease and Parkinson's disease. Furthermore, BPTU has been found to protect against ischemia-reperfusion injury in animal models.

Advantages and Limitations for Lab Experiments

BPTU has several advantages as a laboratory reagent. It is stable under normal laboratory conditions and can be easily synthesized in large quantities. Furthermore, BPTU has been extensively characterized, and its biochemical and physiological effects are well-established. However, one of the limitations of BPTU is its potential toxicity at high concentrations. Therefore, careful dose optimization is necessary when using BPTU in laboratory experiments.

Future Directions

There are several future directions for research on BPTU. One potential application of BPTU is in the development of new drugs for the treatment of neurodegenerative diseases. BPTU has been shown to possess neuroprotective properties and may be useful in the treatment of diseases such as Alzheimer's and Parkinson's. Furthermore, BPTU may have applications in the development of new drugs for the treatment of viral infections. BPTU has been found to inhibit the replication of several viruses, including HIV and hepatitis C virus. Therefore, further research is necessary to explore the full potential of BPTU in drug development.

Synthesis Methods

The synthesis of BPTU involves the reaction of 2-aminopyridine with 2-(1,3-benzodioxol-5-yl) ethyl isothiocyanate in the presence of a base. The resulting product is then purified using column chromatography to obtain pure BPTU. The synthesis of BPTU has been optimized to achieve high yields and purity, making it suitable for large-scale production.

Scientific Research Applications

BPTU has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of BPTU is in the development of new drugs for the treatment of cancer. BPTU has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Furthermore, BPTU has been found to enhance the efficacy of other chemotherapeutic agents, making it a potential candidate for combination therapy.

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(pyridin-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c20-14(16-8-11-3-1-2-6-15-11)17-10-4-5-12-13(7-10)19-9-18-12/h1-7H,8-9H2,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRBCUYUUANDJRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=S)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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